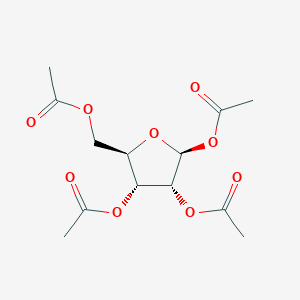

1,2,3,5-Tetraacetyl-beta-D-ribofuranose

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-FDYHWXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057632 | |

| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13035-61-5 | |

| Record name | β-D-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013035615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetraacetyl-beta-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

Introduction: 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, also commonly known as β-D-ribofuranose tetraacetate, is a fully protected derivative of D-ribose. The acetylation of the hydroxyl groups at the 1, 2, 3, and 5 positions enhances the compound's stability and solubility in organic solvents, making it a critical intermediate in synthetic organic chemistry and drug development.[1][2] It is particularly valuable in the synthesis of nucleosides, nucleotides, and other complex carbohydrates, where controlled glycosylation is required.[1][3][4] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and a visualization of its application in synthetic workflows.

General and Physical Properties

Tetraacetylribofuranose is typically supplied as a white to off-white crystalline solid or powder.[1][3][5][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₉ | [3][7][8] |

| Molecular Weight | 318.28 g/mol | [3][7][8] |

| CAS Number | 13035-61-5 | [1][3][7] |

| Appearance | White to off-white crystalline powder/solid | [1][3][5][6] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5][9] |

| Density (Estimate) | 1.4171 g/cm³ | [1][10] |

Thermodynamic Data

The melting point of tetraacetylribofuranose is consistently reported in a narrow range, which is indicative of its purity. Boiling point data are typically estimated or predicted due to the compound's thermal lability at high temperatures.

| Property | Value | Reference |

| Melting Point | 80-83 °C | [1][3][5][6][10] |

| Boiling Point (Predicted) | 385.6 ± 42.0 °C | [5][9] |

| Boiling Point (Estimate) | 417.45 °C | [1][6][10] |

Solubility and Optical Characteristics

The acetyl groups render the molecule significantly more soluble in organic solvents compared to its parent sugar, D-ribose. As a chiral molecule, it rotates plane-polarized light, a property that is crucial for its characterization.

| Property | Solvent | Value / Observation | Reference |

| Solubility | Chloroform | Sparingly | [1][3][5][10] |

| Methanol | Slightly | [1][3][5][10] | |

| Pyridine | Slightly | [5][9] | |

| Dimethylformamide (DMF) | 10 mg/mL | [4] | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [4] | |

| PBS (pH 7.2) | 10 mg/mL | [4] | |

| Ethyl Acetate | Soluble | [6] | |

| Water | Slightly Soluble | [6] | |

| Specific Optical Rotation | Methanol | -14.5° (c=5) | [6][10] |

| Methanol | -15.4° (c=7) | [1][10][11] | |

| Chloroform | +11.4° ([α]26/D, c=10) | [1] |

Experimental Protocols

The characterization of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose relies on standard analytical techniques. Below are generalized protocols for key experimental procedures.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus to assess the purity of the compound.

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 80 °C).

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Optical Rotation Measurement (Polarimetry)

Optical activity is a key identifier for chiral molecules and is measured using a polarimeter.[12]

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the sample and dissolving it in a precise volume of a specified solvent (e.g., 5 g in 100 mL of methanol for c=5).

-

Instrument Calibration: The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.

-

Measurement: The sample solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.[14]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the resulting spectra are analyzed to confirm the presence of the acetyl and ribofuranose protons and carbons, verifying the compound's structure.

Synthetic Workflow Visualization

A primary application of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is as a key starting material in the synthesis of various nucleoside analogs, which are fundamental in drug discovery.[1][4] The following diagram illustrates a generalized workflow for this synthetic process.

Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions: Store in a cool, dry place. Recommended storage temperatures range from 4°C to room temperature.[1][3][6][10] It should be kept under an inert atmosphere to prevent degradation.[1][6][10]

-

Safety: The compound may cause skin, eye, and respiratory irritation.[6][7] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.

Conclusion

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a well-characterized compound with defined physicochemical properties. Its consistent melting point, specific optical rotation, and characteristic spectroscopic data make its identification straightforward. As a stable, soluble, and reactive form of ribose, it remains an indispensable building block for researchers in medicinal chemistry and drug development, particularly for the synthesis of novel nucleoside-based therapeutics.

References

- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]

- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. caymanchem.com [caymanchem.com]

- 5. organicintermediate.com [organicintermediate.com]

- 6. chembk.com [chembk.com]

- 7. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE | 144490-03-9 [chemicalbook.com]

- 10. beta-D-Ribofuranose 1,2,3,5-tetraacetate CAS#: 13035-61-5 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,5-Tetraacetyl-beta-D-ribofuranose: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, a pivotal carbohydrate intermediate in the synthesis of various nucleoside analogues. The document details its structure, stereochemistry, physicochemical properties, and key synthetic methodologies. Furthermore, it elucidates its critical role in the production of antiviral agents, exemplified by the synthesis of Ribavirin.

Molecular Structure and Stereochemistry

This compound (CAS No: 13035-61-5) is a fully protected derivative of D-ribofuranose, a five-membered ring sugar that is a core component of RNA.[1][2] The "tetraacetyl" designation signifies that all four hydroxyl groups of D-ribose at positions 1, 2, 3, and 5 are protected by acetyl groups. This acetylation enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.[2]

The stereochemistry is defined by the "beta" anomer at the anomeric carbon (C1), where the acetate group is oriented on the same side as the C4 substituent in the Haworth projection. The "D" configuration indicates the stereochemistry at C4, which is derived from D-ribose. The systematic IUPAC name for this compound is [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate.[3]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below, providing a clear reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₉ | [3] |

| Molar Mass | 318.28 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 81-83 °C | |

| Solubility | Soluble in ethyl acetate and chloroform; slightly soluble in water. | |

| Optical Rotation [α] | -15.4° (c=7, MeOH) |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |

| H-1 | ~6.15 (s) |

| H-2 | ~5.35 (d) |

| H-3 | ~5.25 (t) |

| H-4 | ~4.35 (m) |

| H-5a, H-5b | ~4.15 (m) |

| CH₃ (acetyl) | ~2.1 (multiple singlets) |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| C=O (acetyl) | ~170 |

| C-1 | ~98 |

| C-4 | ~79 |

| C-2 | ~74 |

| C-3 | ~71 |

| C-5 | ~63 |

| CH₃ (acetyl) | ~21 |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The data presented is an approximation based on available information.[3][4]

Experimental Protocols

Synthesis of this compound from D-ribose

This protocol is adapted from established methods for the acetylation of ribose.[5][6]

Materials:

-

D-ribose

-

Acetic anhydride

-

Pyridine

-

Concentrated sulfuric acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D-ribose in a mixture of acetic anhydride and pyridine at 0°C (ice bath).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension while stirring vigorously.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess acetic anhydride by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethyl acetate and hexane

-

Hot plate or water bath

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.

-

Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can enhance crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to yield pure this compound.

Role in Drug Development: Synthesis of Ribavirin

This compound is a crucial precursor in the synthesis of the broad-spectrum antiviral drug Ribavirin.[7][8] The acetyl groups serve as protecting groups for the hydroxyl functions of the ribose moiety during the coupling reaction with the triazole base.

Below is a diagram illustrating the synthetic workflow from this compound to Ribavirin.

Conclusion

This compound is a cornerstone intermediate in carbohydrate chemistry and drug development. Its well-defined structure and stereochemistry, coupled with its enhanced stability and solubility, make it an ideal starting material for the synthesis of a wide range of biologically active nucleoside analogues. The detailed protocols and data presented in this whitepaper serve as a valuable resource for researchers and scientists in the pharmaceutical and life sciences industries.

References

- 1. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]

- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]

- 3. This compound | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 13C NMR spectrum [chemicalbook.com]

- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 6. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

Solubility of Tetraacetyl-beta-D-ribofuranose in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraacetyl-beta-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for these experimental procedures.

Core Data Presentation: Solubility Profile

The solubility of tetraacetyl-beta-D-ribofuranose varies across different organic solvents. While comprehensive quantitative data is limited in publicly available literature, a combination of qualitative descriptions and some quantitative measurements provides a useful solubility profile.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Dimethylformamide (DMF) | 10 mg/mL[1] | - |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] | - |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1] | - |

| Chloroform | Not Available | Sparingly Soluble[2][3][4] |

| Methanol | Not Available | Slightly Soluble[2][3][4] |

| Pyridine | Not Available | Slightly Soluble[3] |

| Ethyl Acetate | Not Available | Soluble |

| Diethyl Ether | Not Available | Mentioned as a recrystallization solvent, implying some solubility[5] |

Note: The temperature at which the quantitative solubility data was determined is not specified in the available literature. Cayman Chemical, the source of the quantitative data, notes that their solubility information is generated using anhydrous, HPLC-grade solvents.[6] They also suggest that warming to 37°C can assist in dissolving compounds, which may indicate that the stated solubilities are achievable at or below this temperature.[6]

Experimental Protocols: Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of tetraacetyl-beta-D-ribofuranose in an organic solvent. This protocol is synthesized from general methods for determining the solubility of acetylated carbohydrates and other organic compounds.

Objective: To determine the saturation solubility of tetraacetyl-beta-D-ribofuranose in a selected organic solvent at a specific temperature.

Materials:

-

Tetraacetyl-beta-D-ribofuranose (high purity)

-

Selected organic solvent (anhydrous, HPLC-grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.01 mg)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument (e.g., GC-MS, NMR)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tetraacetyl-beta-D-ribofuranose to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A common timeframe is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved tetraacetyl-beta-D-ribofuranose can be determined by subtracting the initial weight of the vial.

-

Calculate the solubility in mg/mL or g/100mL.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of tetraacetyl-beta-D-ribofuranose of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of multiple replicates (typically n=3) with the standard deviation.

-

Clearly state the temperature at which the solubility was determined.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an acetylated sugar.

References

- 1. caymanchem.com [caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. organicintermediate.com [organicintermediate.com]

- 4. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]

- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues with therapeutic potential. This document details the spectral data, experimental protocols for its acquisition, and a structural correlation diagram to aid in the elucidation and confirmation of this compound's structure.

¹H and ¹³C NMR Spectral Data

The following tables summarize the chemical shift assignments for the ¹H and ¹³C NMR spectra of this compound. These data are essential for structural verification and purity assessment.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-1 | 6.165 |

| H-2 | 5.354 |

| H-3 | 5.346 |

| H-4 | 4.378 |

| H-5a, H-5b | 4.330, 4.154 |

| Acetyl (CH₃) | 2.135, 2.105, 2.098, 2.081 |

Note: Coupling constants (J) and integration values were not explicitly available in the referenced public data. Further analysis using advanced NMR techniques would be required for their precise determination.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| Carbonyl (C=O) | Data not available |

| Acetyl (CH₃) | Data not available |

Note: Publicly available spectral databases do not currently provide a complete and assigned ¹³C NMR dataset for this compound. The acquisition of this data is a key step for complete structural characterization.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for acetylated carbohydrates.

1. Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for acetylated sugars due to its excellent dissolving properties and the presence of a residual proton signal that can be used for chemical shift referencing.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the often-crowded spectra of carbohydrates.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR signals.

Caption: Correlation of the molecular structure with its ¹H and ¹³C NMR signals.

This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of this compound. The provided data and protocols are intended to facilitate accurate structural characterization and quality control in research and development settings.

In-Depth Technical Guide to the Mass Spectrometry Analysis of Tetraacetylribofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of tetraacetylribofuranose (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose), a fully protected derivative of D-ribofuranose. Due to its increased volatility and stability compared to the underivatized sugar, tetraacetylribofuranose is well-suited for analysis by various mass spectrometry techniques. This document outlines the fundamental characteristics of the molecule, detailed experimental protocols for its analysis, and an in-depth look at its fragmentation behavior under mass spectrometric conditions.

Core Molecular Properties

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a key intermediate in synthetic carbohydrate chemistry and is used in the synthesis of various biologically active compounds. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2][3][4] |

| Molecular Weight | 318.28 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 318.095082 Da | [1] |

Experimental Protocols for Mass Spectrometry Analysis

The analysis of tetraacetylribofuranose can be effectively carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS). The choice of method depends on the sample matrix, the desired level of structural information, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like tetraacetylribofuranose.

Sample Preparation and Derivatization:

In the case of analyzing a sample for its monosaccharide composition, a derivatization procedure to form acetylated sugars is necessary. A typical protocol involves the following steps:

-

Hydrolysis: If the ribose is part of a larger structure, it must first be liberated through acid hydrolysis.

-

Reduction: The aldehyde group of the monosaccharide is reduced to an alcohol using a reducing agent like sodium borohydride.

-

Acetylation: The hydroxyl groups are then acetylated using a reagent such as acetic anhydride in the presence of a catalyst like pyridine. This step converts the sugar into its more volatile per-acetylated form.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for analyzing tetraacetylribofuranose directly from solution, often coupled with liquid chromatography (LC-MS).

Sample Preparation:

-

Dissolve the tetraacetylribofuranose sample in a suitable solvent, such as a mixture of acetonitrile and water or methanol.

-

The concentration should be in the low µg/mL to ng/mL range.

-

For positive ion mode analysis, the addition of a small amount of an adduct-forming salt, such as sodium acetate or ammonium acetate (e.g., 1 mM), to the solvent can enhance ionization efficiency.

LC-MS Parameters:

-

Liquid Chromatograph (LC):

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.

-

Mass Analyzer: Quadrupole, TOF, Orbitrap, or Ion Trap.

-

Analysis Mode: Full scan for parent ion identification and product ion scan (MS/MS) for fragmentation analysis.

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a sensitive technique for the analysis of a wide range of molecules, including carbohydrates.

Sample Preparation:

-

Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is chosen. A solution of the matrix is prepared in a solvent like acetonitrile/water with a small amount of trifluoroacetic acid (TFA).

-

Sample Deposition: A small volume (e.g., 1 µL) of the tetraacetylribofuranose solution is mixed with the matrix solution directly on the MALDI target plate and allowed to co-crystallize as the solvent evaporates.

MALDI-TOF-MS Parameters:

-

Laser: A nitrogen laser (337 nm) is typically used. The laser energy should be optimized to achieve good ionization without excessive fragmentation.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Mode: Positive ion reflectron mode for better mass accuracy and resolution.

-

Ions Detected: Primarily alkali metal adducts, such as [M+Na]⁺ or [M+K]⁺.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of tetraacetylribofuranose provides valuable information about its structure. The molecular ion and its characteristic fragment ions can be used for identification and structural elucidation.

Quantitative Data

The following table summarizes the expected and observed key ions in the mass spectrometric analysis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

| Ion | m/z (calculated) | m/z (observed, GC-MS)[1] | Ion Type |

| [M]⁺• | 318.10 | - | Molecular Ion (EI) |

| [M+H]⁺ | 319.10 | - | Protonated Molecule (ESI) |

| [M+NH₄]⁺ | 336.13 | - | Ammonium Adduct (ESI)[5] |

| [M+Na]⁺ | 341.09 | - | Sodium Adduct (ESI, MALDI) |

| [M-CH₃CO]⁺ | 275.08 | - | Loss of an acetyl group |

| [M-CH₃COOH]⁺• | 258.08 | - | Loss of acetic acid (60 Da)[6] |

| Fragment | - | 156 | Putative Fragment Ion |

| Fragment | - | 143 | Putative Fragment Ion |

Note: The GC-MS data from PubChem lists a fragment at m/z 235571, which is likely an error.

Fragmentation Pathway

The fragmentation of tetraacetylribofuranose in mass spectrometry is primarily driven by the lability of the acetyl groups and the glycosidic bond. The following diagram illustrates a plausible fragmentation pathway under positive ion ESI-MS/MS conditions. A characteristic fragmentation of acetylated sugars is the neutral loss of acetic acid (60 Da)[6].

Caption: Proposed ESI-MS/MS fragmentation of sodiated tetraacetylribofuranose.

Experimental Workflow

The general workflow for the mass spectrometric analysis of tetraacetylribofuranose is depicted in the following diagram.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of tetraacetylribofuranose is a robust and versatile method for its identification and structural characterization. The choice of ionization technique and analytical platform can be tailored to the specific research question. The predictable fragmentation pattern, particularly the loss of acetyl groups, provides a clear signature for this important carbohydrate derivative. This guide provides the foundational knowledge and protocols for researchers to successfully employ mass spectrometry in their studies involving tetraacetylribofuranose.

References

- 1. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. MASONACO - Mono-, di- & oligosaccharides in plants [masonaco.org]

- 6. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Acetyl Groups in Ribofuranose Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical modifications of carbohydrates is paramount. Among these, the acetylation of ribofuranose stands out as a critical technique, primarily employed to enhance stability and control reactivity during chemical synthesis. This guide delves into the core functions of acetyl groups in modulating the stability of the ribofuranose ring and its glycosidic linkages, presenting quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying principles.

The introduction of acetyl groups to the hydroxyl moieties of ribofuranose serves two primary purposes: protection and conformational influence. As protecting groups, acetyls are instrumental in synthetic organic chemistry, particularly in the synthesis of nucleoside analogs, where they prevent unwanted side reactions of the hydroxyl groups.[1] Beyond this fundamental role, acetylation significantly impacts the stereoelectronic properties of the ribofuranose ring, thereby influencing its conformation and the stability of attached glycosidic bonds.

Quantitative Impact of Acetylation on Stability

The stabilizing effect of acetyl groups on the glycosidic bond can be quantified by examining the kinetics of acid-catalyzed hydrolysis. A comparative study on the hydrolysis of the methyl ketoside of N-acetylneuraminic acid, a sialic acid with a structure comparable to a substituted ribofuranose, provides compelling evidence. The first-order rate constant of hydrolysis for the unsubstituted form was found to be 56-fold greater than that of its tetra-O-acetylated counterpart, demonstrating a significant increase in stability upon acetylation.[2] This increased stability is attributed to both steric hindrance and electronic effects imparted by the acetyl groups, which shield the glycosidic bond from nucleophilic attack.

| Compound | Relative Rate of Hydrolysis | Fold Decrease in Rate with Acetylation |

| 2-methyl-N-acetyl-α-d-neuraminic acid | 56 | 1 (Reference) |

| 2-O-methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-α-d-neuraminic acid | 1 | 56 |

Table 1: Comparison of the first-order rate constants for the acid hydrolysis of an acetylated versus a non-acetylated sialic acid derivative, highlighting the stabilizing effect of acetylation. Data sourced from Neuberger and Ratcliffe (1972).[2]

Furthermore, the stability of the furanose ring itself is a critical factor. While pyranose rings are generally more stable than furanose rings, the introduction of bulky substituents like acetyl groups can influence the conformational equilibrium.[3] In some instances, the deacetylation of a pyranose derivative at elevated temperatures has been shown to yield a thermodynamically favored furanose isomer, indicating that the energetic landscape of the sugar is altered by the presence or absence of acetyl groups.[4]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for replicating and building upon existing research. The following sections provide detailed protocols for the acetylation of ribofuranose and the subsequent analysis of its stability.

This protocol describes the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose from D-ribose.

Materials:

-

D-ribose

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100-mL four-necked flask equipped with a magnetic stirrer, add 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose (10 mmol).[5]

-

Add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).[5]

-

Cool the flask in an ice bath and, while stirring, add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0±5°C.[5]

-

After the addition is complete, allow the reaction to proceed with stirring in the ice bath. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding the mixture to ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

-

The crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose can be further purified by column chromatography on silica gel.

This protocol provides a general method for comparing the stability of acetylated and non-acetylated glycosides.

Materials:

-

Acetylated and non-acetylated glycoside samples

-

2N Hydrochloric acid (HCl)

-

20% Sodium hydroxide (NaOH) solution

-

Fehling's reagent (Solutions A and B)

-

Test tubes

-

Boiling water bath

-

Pipettes

Procedure:

-

In separate test tubes, prepare 2 mL of a 1% solution of the acetylated glycoside and the non-acetylated glycoside.[6]

-

To each test tube, add 2 mL of 2N HCl.[6]

-

Shake the test tubes and place them in a boiling water bath for 10 minutes.[6]

-

Remove the test tubes from the water bath and cool them to room temperature.

-

Neutralize the acid by adding 10 drops of 20% NaOH solution.

-

Add 2 mL of freshly prepared Fehling's reagent to each test tube.[6]

-

Place the test tubes back into the boiling water bath and observe for the formation of a yellow or red precipitate, which indicates the presence of reducing sugars resulting from glycosidic bond cleavage.[6] The rate and extent of precipitate formation can be used for a qualitative comparison of stability. For quantitative analysis, aliquots can be taken at different time points and analyzed by methods such as HPLC or LC-MS/MS.[7]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of the ribofuranose ring. The pseudorotation of the furanose ring can be characterized by analyzing the coupling constants of the ring protons.

Materials:

-

Acetylated ribofuranoside sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Dissolve the acetylated ribofuranoside sample in the appropriate deuterated solvent.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the coupling constants (J-values) between the protons of the furanose ring (H1, H2, H3, H4).[1]

-

The values of J₁,₂, J₂,₃, and J₃,₄ are particularly informative. For example, a near-zero coupling constant between trans-oriented protons can indicate specific torsional angles, which in turn define the ring's pucker.[1]

-

These experimental coupling constants can be compared to theoretical values for different conformations (e.g., North, South, East, West) to determine the predominant conformation in solution.

Visualizations of Workflows and Relationships

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships governing the stability of acetylated ribofuranose.

References

- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

Tetraacetylribofuranose as a Ribose Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as a proficient ribose donor, primarily in the synthesis of nucleosides. The focus is on the widely utilized Vorbrüggen glycosylation, a cornerstone reaction in medicinal chemistry and drug development for the creation of antiviral and anticancer agents.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a stable, crystalline derivative of D-ribose, making it an excellent starting material for the stereoselective synthesis of β-nucleosides.[1] Its acetyl protecting groups enhance its stability and solubility in organic solvents, facilitating controlled glycosylation reactions. The primary application of tetraacetylribofuranose as a ribose donor is in the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid catalyst.[1][2] This method is renowned for its high yields and stereoselectivity, predominantly forming the biologically relevant β-anomer due to the neighboring group participation of the 2'-acetyl group.[1]

The Vorbrüggen Glycosylation: Mechanism and Stereoselectivity

The Vorbrüggen glycosylation proceeds through a well-established mechanism that ensures the stereoselective formation of the β-N-glycosidic bond.[1] The key steps are outlined below:

-

Activation of the Ribose Donor: The Lewis acid catalyst, typically tin tetrachloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates to the anomeric acetyl group of tetraacetylribofuranose.[1][3]

-

Formation of the Acyl-Dioxolenium Ion: The activated acetyl group departs, and the neighboring acetyl group at the C2 position participates in the formation of a stable, cyclic acyl-dioxolenium ion intermediate.[1][3] This intermediate shields the α-face of the ribose ring.

-

Nucleophilic Attack: The silylated nucleobase, which is more nucleophilic and soluble than its unprotected counterpart, attacks the anomeric carbon from the less sterically hindered β-face.[1][3]

-

Formation of the β-Nucleoside: This stereospecific attack results in the formation of the desired β-nucleoside. The acetyl protecting groups can then be removed under standard deprotection conditions.

This mechanism, particularly the formation of the acyl-dioxolenium ion, is crucial for the high β-stereoselectivity observed in the Vorbrüggen reaction.

Quantitative Data: Reaction Yields and Stereoselectivity

The Vorbrüggen glycosylation using tetraacetylribofuranose as a ribose donor consistently provides good to excellent yields of the desired β-nucleosides. The table below summarizes representative quantitative data from the literature.

| Nucleobase (Protected) | Lewis Acid | Solvent | Yield (%) | β:α Ratio | Reference |

| N⁶-Benzoyladenine (silylated) | TMSOTf | Acetonitrile | 87 | N/A (sole isomer) | [4] |

| N⁴-Benzoylcytosine (silylated) | TMSOTf | Acetonitrile | 81 | N/A (sole isomer) | [4] |

| 5-Methyluridine derivative | Acetyl Bromide | N/A | 75 | N/A (pure β) | [5] |

| 6-Azauridine derivative | Acetyl Bromide | N/A | 71 | N/A (pure β) | [5] |

| 5-Fluorouridine derivative | Acetyl Bromide | N/A | 75 | N/A (pure β) | [5] |

| Various Pyrimidine Nucleosides | SnCl₄ | 1,2-Dichloroethane | 74-82 | Stereospecific | [6] |

| Various Purine Nucleosides | SnCl₄ | 1,2-Dichloroethane | 74-82 | Stereospecific | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving tetraacetylribofuranose as a ribose donor.

General Protocol for Vorbrüggen Glycosylation

This protocol outlines the general steps for the synthesis of a protected β-nucleoside using tetraacetylribofuranose and a silylated nucleobase.

Materials:

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

-

Nucleobase (e.g., N⁶-Benzoyladenine, N⁴-Benzoylcytosine)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalyst for silylation)

-

Lewis Acid (e.g., SnCl₄ or TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

-

Methanol

-

Ammonia in methanol

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Silylation of the Nucleobase:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleobase and a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane (HMDS) and reflux the mixture until the nucleobase is fully dissolved and the solution becomes clear. This indicates the formation of the silylated nucleobase.

-

Remove the excess HMDS under reduced pressure to obtain the crude silylated nucleobase.

-

-

Glycosylation Reaction:

-

Dissolve the silylated nucleobase and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane) in a separate dried flask under an inert atmosphere.

-

Cool the solution to the appropriate temperature (typically 0 °C to room temperature).

-

Slowly add the Lewis acid (e.g., SnCl₄ or TMSOTf) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the nucleobase.[6]

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude protected nucleoside.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure protected β-nucleoside.

-

-

Deprotection:

-

Dissolve the purified protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the solution under reduced pressure and purify the resulting nucleoside by recrystallization or column chromatography to obtain the final product.

-

Visualizations

The following diagrams illustrate the key processes involved in the use of tetraacetylribofuranose as a ribose donor.

References

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. Vorbrüggen Glycosylation [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Tetraacetylribofuranose in Modern Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (tetraacetylribofuranose) in glycosylation, a cornerstone reaction in the synthesis of a vast array of biologically significant molecules. This document details the underlying chemical principles, presents quantitative data from key reactions, provides explicit experimental protocols, and illustrates critical pathways and workflows.

Core Concepts: Tetraacetylribofuranose as a Glycosyl Donor

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a pivotal precursor in the synthesis of nucleosides and their analogues, which are fundamental to the development of antiviral and anticancer agents.[1] Its utility stems from its function as a stable yet reactive ribofuranosyl donor . The acetyl groups serve two primary purposes:

-

Protection: The acetyl groups at the C2, C3, and C5 positions protect the hydroxyl groups from unwanted side reactions.

-

Activation: The acetyl group at the anomeric C1 position acts as a leaving group, facilitating nucleophilic attack.

This dual functionality makes tetraacetylribofuranose an ideal substrate for controlled, stereoselective glycosylation reactions, most notably the Vorbrüggen glycosylation.

The Mechanism of Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a powerful method for forming N-glycosidic bonds, which are central to the structure of nucleosides. The reaction typically involves the coupling of a per-acylated sugar, such as tetraacetylribofuranose, with a silylated nucleobase in the presence of a Lewis acid catalyst.

The generally accepted mechanism proceeds as follows:

-

Activation of the Glycosyl Donor: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) coordinates to the anomeric acetyl group of tetraacetylribofuranose.

-

Formation of the Acyloxonium Ion: The activated acetyl group departs, and the neighboring acetyl group at the C2 position participates in forming a cyclic acyloxonium ion intermediate. This participation is crucial as it shields one face of the ribose ring.

-

Nucleophilic Attack: The silylated nucleobase, which has enhanced nucleophilicity and solubility in organic solvents, attacks the anomeric carbon. The attack occurs from the face opposite to the bulky acyloxonium ion ring.

-

Stereoselective Product Formation: This directed attack results predominantly in the formation of the β-anomer (a 1,2-trans product), which is the stereochemistry found in naturally occurring nucleosides.

-

Deprotection: The acetyl protecting groups are subsequently removed, typically under basic conditions, to yield the final nucleoside.

Quantitative Data in Nucleoside Synthesis

The efficiency of glycosylation using tetraacetylribofuranose is influenced by the choice of nucleobase, catalyst, solvent, and reaction temperature. The synthesis of the antiviral drug Ribavirin is a prominent example. Chemical synthesis routes involving the reaction of a protected ribose with a triazole derivative report yields ranging from 54% to 83%, though these methods often require high temperatures (135-170 °C) and vacuum conditions.[1][2]

| Target Nucleoside | Glycosyl Acceptor | Catalyst / Conditions | Yield (%) | Anomeric Selectivity | Reference |

| Ribavirin Precursor | Methyl 1,2,4-triazole-3-carboxylate | Fusion (135-170 °C, vacuum) | 54 - 83% | High (β) | [1][2] |

| Ribavirin Precursor | Methyl 1,2,4-triazole-3-carboxylate | Microwave (130 °C, 5 min) | 35% | Not specified | [1] |

| Purine Ribosides | Various Silylated Purines | TMSOTf (Microwave) | Good to Excellent | Anomerically Pure (β) | [3] |

| L-Uridine | Bis(trimethylsilyl)-uracil | Not specified (coupling reaction) | Not specified | Not specified | [4] |

Table 1: Summary of Reported Yields for Glycosylation Reactions.

Experimental Protocols

This section provides a representative protocol for a Vorbrüggen N-glycosylation reaction to synthesize a pyrimidine nucleoside, based on established methodologies.

Materials and Reagents

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

-

Pyrimidine base (e.g., Uracil or Thymine)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Ammonia (gas or saturated solution in MeOH)

Protocol: Synthesis of a Protected Pyrimidine Nucleoside

Step 1: Silylation of the Nucleobase

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidine base (1.0 eq) and a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane (HMDS, ~3.0 eq) and heat the suspension to reflux until the solution becomes clear (typically 2-4 hours).

-

Remove the excess HMDS under reduced pressure to obtain the persilylated pyrimidine base as a solid or oil. Use this directly in the next step.

Step 2: Glycosylation Reaction

-

Dissolve the silylated base in anhydrous acetonitrile or 1,2-dichloroethane.

-

Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Step 4: Deprotection

-

Dissolve the purified, protected nucleoside in anhydrous methanol.

-

Cool the solution to 0 °C and bubble ammonia gas through it for 15-30 minutes, or add a saturated solution of ammonia in methanol.

-

Seal the vessel and allow it to stand at room temperature for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude nucleoside by recrystallization or chromatography to obtain the final product.

Conclusion

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose remains an indispensable tool in synthetic organic chemistry and drug development. Its role as a robust glycosyl donor in reactions like the Vorbrüggen glycosylation enables the efficient and stereocontrolled synthesis of nucleosides and other vital glycoconjugates. Understanding the mechanistic principles, reaction parameters, and experimental protocols associated with its use is critical for researchers aiming to innovate in the fields of medicinal chemistry and chemical biology.

References

The Pivotal Role of Acetylated Ribose in Chemical Biology and Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core reactivity of acetylated ribose, a cornerstone molecule in the synthesis of nucleoside analogues and a key player in cellular signaling. Understanding its chemical behavior is paramount for the rational design of novel therapeutics and the exploration of fundamental biological processes. This document provides a comprehensive overview of its reactivity, detailed experimental protocols, and a summary of quantitative data to facilitate research and development in this critical area.

Chemical Reactivity and Applications

The strategic placement of acetyl groups on the hydroxyl moieties of ribose significantly alters its reactivity, rendering it an exceptionally versatile tool in organic synthesis and chemical biology. The primary roles of acetylation are to:

-

Protect Hydroxyl Groups: The acetyl groups serve as efficient protecting groups, preventing unwanted side reactions at the 2', 3', and 5' positions of the ribose sugar during chemical transformations. This protection is crucial for achieving regioselectivity in subsequent reactions.

-

Activate the Anomeric Center: The acetyl group at the anomeric (C1') position acts as a good leaving group, facilitating nucleophilic substitution reactions. This is the cornerstone of its application in the synthesis of nucleosides.

-

Influence Stereoselectivity: The acetyl group at the C2' position plays a critical role in directing the stereochemical outcome of glycosylation reactions through neighboring group participation, predominantly leading to the formation of the β-anomer, which is the stereochemistry found in natural nucleosides.[1]

The most prominent application of acetylated ribose is in the synthesis of nucleosides, the building blocks of nucleic acids and a crucial class of antiviral and anticancer drugs.[1] Several methods have been developed for this purpose, with the Vorbrüggen (Silyl-Hilbert-Johnson) reaction being the most widely used due to its mild conditions and high yields.[1]

Key Reactions of Acetylated Ribose

Glycosylation: The Vorbrüggen (Silyl-Hilbert-Johnson) Reaction

The Vorbrüggen reaction involves the coupling of a silylated nucleobase with a per-acetylated ribose in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[1] The acetyl groups protect the ribose hydroxyls, while the 1'-acetyl group serves as the leaving group.

Mechanism of the Vorbrüggen Reaction:

The reaction proceeds through the formation of a key intermediate, an oxocarbenium ion, which is stabilized by the neighboring acetyl group at the C2' position, forming a cyclic acyloxonium ion. This intermediate ensures that the subsequent nucleophilic attack by the silylated base occurs from the opposite (β) face, leading to the stereoselective formation of the β-nucleoside.

// Nodes acetylated_ribose [label="1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose"]; lewis_acid [label="Lewis Acid (e.g., TMSOTf)", shape=ellipse, fillcolor="#FFFFFF"]; oxocarbenium [label="Oxocarbenium Ion Intermediate", fillcolor="#FBBC05"]; acyloxonium [label="Acyloxonium Ion Intermediate\n(Neighboring Group Participation)", fillcolor="#FBBC05"]; silylated_base [label="Silylated Nucleobase", shape=ellipse, fillcolor="#FFFFFF"]; nucleophilic_attack [label="Nucleophilic Attack", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protected_nucleoside [label="Protected β-Nucleoside"]; deprotection [label="Deprotection", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_nucleoside [label="β-Nucleoside"];

// Edges acetylated_ribose -> oxocarbenium [label=" + Lewis Acid"]; lewis_acid -> oxocarbenium [style=invis]; oxocarbenium -> acyloxonium [label="Intramolecular\nrearrangement"]; silylated_base -> nucleophilic_attack [style=solid]; acyloxonium -> nucleophilic_attack [label="β-face attack"]; nucleophilic_attack -> protected_nucleoside; protected_nucleoside -> deprotection; deprotection -> final_nucleoside; } .enddot Caption: Mechanism of the Vorbrüggen (Silyl-Hilbert-Johnson) Glycosylation.

Deacetylation

Removal of the acetyl protecting groups is a critical final step in the synthesis of nucleosides. This can be achieved under various conditions, including:

-

Basic Hydrolysis: Treatment with a base such as sodium methoxide in methanol or ammonia in methanol is a common method for complete deacetylation.

-

Enzymatic Deacetylation: Lipases can be used for the regioselective deacetylation of peracetylated sugars. For instance, lipase from Candida rugosa can selectively deacetylate the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.[2]

Quantitative Data on Reactivity

The efficiency of reactions involving acetylated ribose is influenced by various factors, including the choice of catalyst, solvent, and temperature. The following tables summarize representative quantitative data from the literature.

Table 1: Yields of Nucleoside Synthesis using the Vorbrüggen Reaction

| Nucleobase | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thymine | TMSOTf | Acetonitrile | Reflux | 95 | [1] |

| Uracil | TMSOTf | Acetonitrile | Reflux | 92 | [1] |

| N⁶-Benzoyladenine | SnCl₄ | 1,2-Dichloroethane | Room Temp | 85 | [1] |

| 6-Chloropurine | TMSOTf | Acetonitrile | Reflux | 78 | [3] |

Table 2: Enzymatic Deacetylation of Peracetylated Ribose

| Substrate | Enzyme | Solvent | Time (h) | Product | Yield (%) | Reference |

| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Lipase from Candida rugosa | Phosphate Buffer (pH 7.0) | 24 | 1,2,3-Tri-O-acetyl-β-D-ribofuranose | High | [2] |

| 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose | Porcine Pancreatic Lipase | Phosphate Buffer (pH 7.0) | 3 | 2,3,4-Tri-O-acetyl-β-D-ribopyranose | 37 | [4] |

| 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose | Porcine Liver Esterase | Phosphate Buffer (pH 7.0) | 1.5 | 2,3,4-Tri-O-acetyl-β-D-ribopyranose | 40 | [4] |

Experimental Protocols

General Per-acetylation of D-Ribose

This protocol describes a general method for the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

Materials:

-

D-ribose

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Suspend D-ribose (1 equivalent) in a mixture of pyridine (5 equivalents) and DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (5 equivalents) dropwise to the cooled suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as a colorless oil or white solid.

// Nodes start [label="D-Ribose", shape=ellipse, fillcolor="#FFFFFF"]; dissolve [label="Suspend in Pyridine/DCM"]; cool [label="Cool to 0°C"]; add_ac2o [label="Add Acetic Anhydride"]; react [label="Stir at Room Temperature"]; quench [label="Quench with Water"]; workup [label="Aqueous Workup"]; purify [label="Column Chromatography"]; product [label="1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_ac2o; add_ac2o -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; } .enddot Caption: Experimental workflow for the per-acetylation of D-ribose.

Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation

This protocol provides a general procedure for the synthesis of a protected β-nucleoside.

Materials:

-

Nucleobase (e.g., Uracil)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalytic amount)

-

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

-

Anhydrous acetonitrile

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Silylation of the Nucleobase: Reflux a suspension of the nucleobase (1 equivalent) and a catalytic amount of ammonium sulfate in HMDS until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase.

-

Glycosylation: Dissolve the silylated nucleobase and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0 °C and add TMSOTf (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Biological Significance: O-Acetyl-ADP-Ribose in Cellular Signaling

Beyond its role as a synthetic intermediate, acetylated ribose is a key component of the endogenous signaling molecule O-acetyl-ADP-ribose (OAADPr). OAADPr is produced by the sirtuin family of NAD⁺-dependent deacetylases.[5] During the deacetylation of proteins, such as histones, the acetyl group is transferred from the lysine residue to the ADP-ribose moiety of NAD⁺, yielding nicotinamide and OAADPr.[5]

OAADPr has emerged as a crucial signaling molecule involved in various cellular processes, including:

-

Gene Silencing: OAADPr can facilitate the assembly and loading of the Sir2-4 silencing complex onto nucleosomes, contributing to the establishment of silent chromatin domains.[6]

-

Metabolic Regulation: An accumulation of OAADPr has been linked to a metabolic shift that reduces endogenous reactive oxygen species and diverts glucose towards pathways that prevent oxidative damage.[5]

-

Ion Channel Gating: In mammalian cells, the Trpm2 cation channel can be gated by both OAADPr and ADP-ribose.[6]

The enzymatic hydrolysis of OAADPr to acetate and ADP-ribose by enzymes such as ARH3 provides a mechanism for terminating its signaling functions.[5]

// Nodes acetylated_protein [label="Acetylated Protein\n(e.g., Histone)"]; nad [label="NAD⁺", shape=ellipse, fillcolor="#FFFFFF"]; sirtuin [label="Sirtuin\n(NAD⁺-dependent deacetylase)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deacetylated_protein [label="Deacetylated Protein"]; nicotinamide [label="Nicotinamide", shape=ellipse, fillcolor="#FFFFFF"]; oaadpr [label="O-Acetyl-ADP-Ribose\n(OAADPr)", fillcolor="#FBBC05"]; gene_silencing [label="Gene Silencing"]; metabolic_regulation [label="Metabolic Regulation"]; ion_channel [label="Ion Channel Gating"]; arh3 [label="ARH3 Hydrolase", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adpr [label="ADP-Ribose", shape=ellipse, fillcolor="#FFFFFF"]; acetate [label="Acetate", shape=ellipse, fillcolor="#FFFFFF"];

// Edges acetylated_protein -> sirtuin; nad -> sirtuin; sirtuin -> deacetylated_protein; sirtuin -> nicotinamide; sirtuin -> oaadpr; oaadpr -> gene_silencing [label="modulates"]; oaadpr -> metabolic_regulation [label="modulates"]; oaadpr -> ion_channel [label="modulates"]; oaadpr -> arh3; arh3 -> adpr; arh3 -> acetate; } .enddot Caption: Sirtuin-mediated production and signaling of O-acetyl-ADP-ribose.

Characterization of Acetylated Ribose Derivatives

The characterization of acetylated ribose and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and purity of these compounds. The chemical shifts and coupling constants of the protons on the ribose ring provide information about the stereochemistry and conformation of the molecule. The presence of acetyl groups is confirmed by characteristic signals in the ¹H NMR spectrum around 2.0-2.2 ppm and in the ¹³C NMR spectrum around 20-21 ppm (methyl carbons) and 169-171 ppm (carbonyl carbons).

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. A strong absorption band in the region of 1740-1750 cm⁻¹ is characteristic of the carbonyl stretching vibration of the acetyl ester groups. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete acetylation of the hydroxyl groups.[7]

This guide provides a foundational understanding of the reactivity of acetylated ribose, equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile molecule in their scientific endeavors. The provided protocols and data serve as a practical starting point for the synthesis and manipulation of acetylated ribose derivatives, paving the way for the discovery of new therapeutic agents and a deeper understanding of cellular processes.

References

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nucleoside Analogues Using Tetraacetylribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues are a cornerstone of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties. A common and effective strategy for the synthesis of these vital compounds involves the glycosylation of a nucleobase with a protected ribose sugar, followed by deprotection. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a frequently utilized, commercially available, and stable ribose donor for these syntheses.